2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Overview
Description
2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound characterized by its unique imidazo[2,1-c][1,2,4]triazin-2-yl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazin-2-yl core, followed by the introduction of the 4-fluorophenyl groups. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced imidazo[2,1-c][1,2,4]triazin-2-yl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-c][1,2,4]triazin-2-yl core can bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Fluorophenyl derivatives: Compounds with fluorine-substituted phenyl rings.
Uniqueness: 2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide stands out due to its unique imidazo[2,1-c][1,2,4]triazin-2-yl structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c21-14-3-1-13(2-4-14)11-23-17(28)12-27-19(30)18(29)26-10-9-25(20(26)24-27)16-7-5-15(22)6-8-16/h1-8H,9-12H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXYAXFZXCQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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